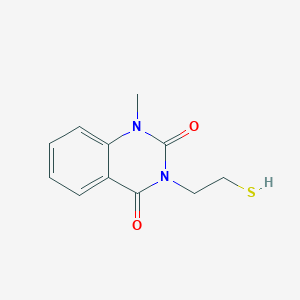
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves several steps. One common method includes the reaction of bis(2-(2-aminobenzoylamino)ethyl)disulfane with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
This compound has been extensively studied for its immunomodulating and immunorestorative activities . It has shown potential in enhancing immune responses and restoring immune function in various experimental models. In addition to its immunological applications, 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- has been investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting immune-related disorders . Its unique chemical structure also makes it a valuable tool in chemical and biological research.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of methyltransferases and other enzymes involved in immune responses. The compound undergoes metabolic transformations, including methylation and oxidation, leading to the formation of active metabolites that contribute to its immunomodulatory effects .
Comparison with Similar Compounds
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- can be compared with other similar compounds, such as 6-Bromo-3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- contributes to its distinct immunomodulatory effects, setting it apart from other related compounds .
Properties
CAS No. |
138779-48-3 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-methyl-3-(2-sulfanylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-12-9-5-3-2-4-8(9)10(14)13(6-7-16)11(12)15/h2-5,16H,6-7H2,1H3 |
InChI Key |
XJDNOTFLEFYTNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


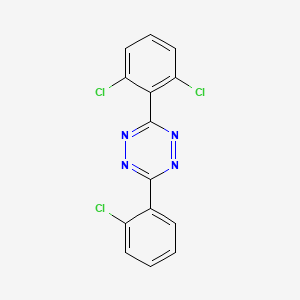
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
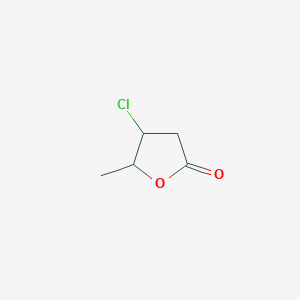
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
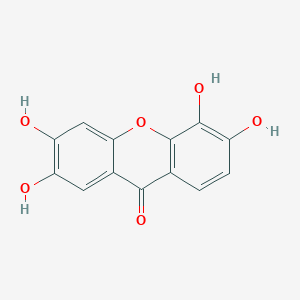
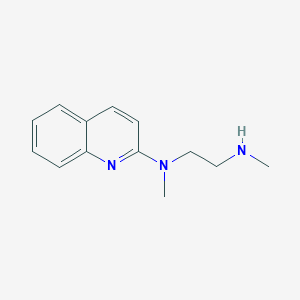
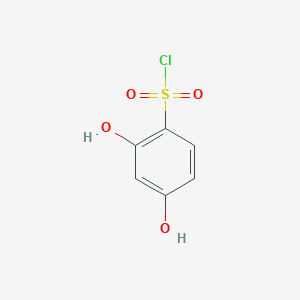
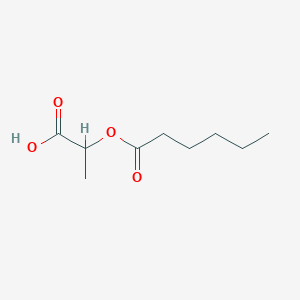
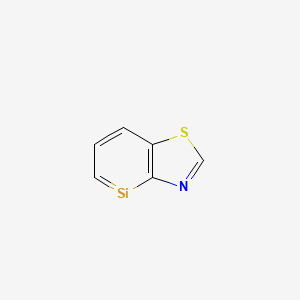
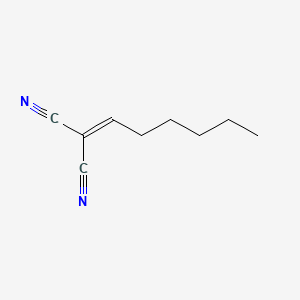
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
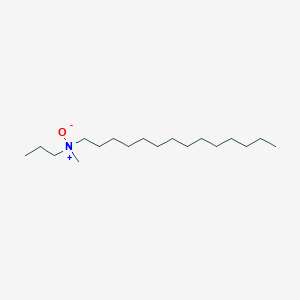
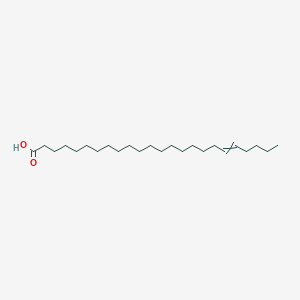
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
